molecular formula C7H12O2 B1403213 1-(3-Ethyl-oxetan-3-yl)ethanone CAS No. 1416323-27-7

1-(3-Ethyl-oxetan-3-yl)ethanone

Cat. No.: B1403213
CAS No.: 1416323-27-7
M. Wt: 128.17 g/mol
InChI Key: LKPYLUBVILQTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-oxetan-3-yl)ethanone is an organic compound with the molecular formula C7H12O2. It features an oxetane ring, a four-membered cyclic ether, which is known for its ring strain and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethyl-oxetan-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Another method involves the gold-catalyzed synthesis of phosphonate-substituted oxetan-3-ones, which provides a convenient route to highly strained oxetane derivatives .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-oxetan-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or cyclic alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

1-(3-Ethyl-oxetan-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-oxetan-3-yl)ethanone involves its interaction with molecular targets through its oxetane ring. The ring strain in oxetanes makes them reactive intermediates, capable of undergoing ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(3-Ethyl-oxetan-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ethyl group and oxetane ring combination make it a valuable compound for studying ring strain effects and developing new materials and pharmaceuticals .

Properties

IUPAC Name

1-(3-ethyloxetan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-7(6(2)8)4-9-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPYLUBVILQTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299295
Record name Ethanone, 1-(3-ethyl-3-oxetanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416323-27-7
Record name Ethanone, 1-(3-ethyl-3-oxetanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416323-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-ethyl-3-oxetanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Ethyl-oxetan-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Ethyl-oxetan-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Ethyl-oxetan-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Ethyl-oxetan-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Ethyl-oxetan-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Ethyl-oxetan-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.